Eldoral
CAS No.: 509-87-5
Cat. No.: VC1602939
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 509-87-5 |
---|---|
Molecular Formula | C11H17N3O3 |
Molecular Weight | 239.27 g/mol |
IUPAC Name | 5-ethyl-5-piperidin-1-yl-1,3-diazinane-2,4,6-trione |
Standard InChI | InChI=1S/C11H17N3O3/c1-2-11(14-6-4-3-5-7-14)8(15)12-10(17)13-9(11)16/h2-7H2,1H3,(H2,12,13,15,16,17) |
Standard InChI Key | ZFVLHMJCLWOOOY-UHFFFAOYSA-N |
SMILES | CCC1(C(=O)NC(=O)NC1=O)N2CCCCC2 |
Canonical SMILES | CCC1(C(=O)NC(=O)NC1=O)N2CCCCC2 |
Melting Point | 215.0 °C |
Introduction
Chemical Properties and Structure
Basic Chemical Identity
Eldoral is identified through several standardized identifiers that facilitate its recognition in scientific literature and chemical databases:
Parameter | Value |
---|---|
CAS Number | 509-87-5 |
Molecular Formula | C11H17N3O3 |
Molecular Weight | 239.27 g/mol |
IUPAC Name | 5-ethyl-5-(piperidin-1-yl)-1,3-diazinane-2,4,6-trione |
Other Names | 5-Ethyl-5-(1-piperidyl)barbituric acid, Ethylpentamethyleneuramil |
Table 1: Chemical identity parameters of Eldoral
Physical Properties
The physical properties of Eldoral have been characterized through various analytical methods, providing insights into its behavior under different conditions:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 215°C |
Boiling Point | 381.93°C (estimated) |
Density | 1.1771 g/cm³ (estimated) |
XLogP3 | 0.6 |
Water Solubility | Limited (0.01 M) |
Table 2: Physical properties of Eldoral
Structural Characteristics
Eldoral possesses a unique chemical structure that combines a barbituric acid core with a piperidine substituent at the 5-position. The compound features:
-
A pyrimidinetrione ring system (barbituric acid core)
-
An ethyl group at the 5-position
-
A piperidine ring attached to the 5-position
-
Three carbonyl groups at positions 2, 4, and 6
The molecular structure includes multiple hydrogen bond donors and acceptors, which contribute to its crystalline packing arrangements and potential biological interactions .
Polymorphic Forms
Research has revealed that Eldoral exists in multiple crystalline forms, specifically two distinct polymorphs (designated as Ia and Ib) and a diethylammonium salt form. These polymorphs exhibit different hydrogen-bonding patterns and crystal packing arrangements:
-
Polymorph Ia displays a hydrogen-bonded layer structure parallel to the (100) plane, utilizing the piperidine nitrogen atom and the barbiturate carbonyl group in the 2-position for N-H···N and N-H···O=C hydrogen bonds .
-
Polymorph Ib contains pseudosymmetry elements with two independent molecules connected via N-H···O=C (4/6-position) and N-H···N (piperidine) hydrogen bonds, forming a chain structure in the100 direction .
-
The diethylammonium salt (diethylammonium 5-ethyl-5-(piperidin-1-yl)barbiturate) forms hydrogen-bonded layers parallel to (010), resembling the structure in polymorph Ia .
Pharmacological Classification
Therapeutic Classification
Eldoral has been described as a "tricyclic antidepressant similar to imipramine, but with more antihistaminic and sedative properties" . This places it in the broader category of psychoactive compounds with potential applications in treating various neuropsychiatric conditions.
Drug Class Categorization
According to multiple sources, Eldoral is classified as a barbiturate depressant. In the World Health Organization's Expert Committee on Drug Dependence documentation, it is listed alongside other barbituric acid derivatives, confirming its classification within this pharmacological family . Barbiturates generally function as central nervous system depressants through their action on GABA receptors.
Classification Level | Category |
---|---|
Primary Class | Barbiturate |
Subclass | 5,5-disubstituted barbituric acid derivative |
Pharmacological Action | Central nervous system depressant |
Comparison Group | Tricyclic compounds with sedative properties |
Table 3: Pharmacological classification of Eldoral
Crystallographic Research Findings
Crystal Structure Analysis
Detailed crystallographic studies have provided significant insights into the molecular arrangement of Eldoral in its solid state. The research published in crystallographic journals has revealed:
-
The presence of multiple stable crystalline forms (polymorphs) with distinct packing arrangements
-
Specific hydrogen bonding patterns that dictate the three-dimensional structure
-
Unique layer formations that differentiate Eldoral from other barbiturate compounds
The crystal structures of both polymorphs and the diethylammonium salt have been deposited in crystallographic databases with supporting data including:
-
Crystallographic Information Files (CIF)
-
Structure factor files
Hydrogen Bonding Networks
A distinctive feature of Eldoral's crystal structure is its hydrogen bonding network. Unlike many other barbiturates, Eldoral demonstrates unique hydrogen-bonded chain and layer structures due to the involvement of the piperidine group as a hydrogen-bond acceptor. This structural characteristic may influence its physical properties, such as solubility, stability, and potentially its biological activity .
Comparative Analysis with Related Compounds
Eldoral can be contextualized through comparison with structurally related barbiturates and compounds with similar pharmacological properties:
Compound | Chemical Relationship to Eldoral | Distinguishing Features |
---|---|---|
Imipramine | Referenced as pharmacologically similar | Tricyclic antidepressant with less pronounced antihistaminic and sedative effects |
Other barbiturates (e.g., Brallobarbital, Eunarcon) | Same drug class | Different substitution patterns at the 5-position |
5,5-disubstituted barbituric acids | Same structural subclass | Various side chains affecting pharmacokinetic and pharmacodynamic properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume